Cambendazole-d7
Overview
Description
Cambendazole-d7 is a deuterated form of Cambendazole, a benzimidazole derivative. The compound is primarily used as an analytical standard in various scientific research applications. The deuterium labeling (d7) makes it particularly useful in studies involving mass spectrometry, as it allows for precise tracking and quantification of the compound in complex biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambendazole-d7 involves the incorporation of deuterium atoms into the isopropyl group of Cambendazole. This can be achieved through a multi-step synthetic route starting from commercially available deuterated reagents. The key steps typically include:
Formation of the benzimidazole core: This is achieved by reacting o-phenylenediamine with a suitable aldehyde in the presence of an acid catalyst.
Introduction of the thiazole ring: This involves the cyclization of the intermediate with a thioamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to verify the product’s quality .
Chemical Reactions Analysis
Types of Reactions
Cambendazole-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Cambendazole-d7 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in analytical chemistry, particularly in mass spectrometry studies.
Biology: The compound is used in metabolic studies to track the distribution and metabolism of Cambendazole in biological systems.
Medicine: It aids in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: This compound is used in the development and quality control of pharmaceuticals
Mechanism of Action
Cambendazole-d7, like its non-deuterated counterpart, exerts its effects by binding to the colchicine-sensitive site of tubulin. This inhibits the polymerization of tubulin into microtubules, disrupting cell division. The compound also impairs glucose uptake in susceptible parasites, leading to depletion of glycogen stores and reduced ATP levels .
Comparison with Similar Compounds
Similar Compounds
Albendazole: Another benzimidazole derivative with similar antiparasitic properties.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Thiabendazole: Primarily used as a fungicide and antiparasitic agent.
Uniqueness
Cambendazole-d7 is unique due to its deuterium labeling, which enhances its utility in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry studies .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWHWHNCPFEXLL-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746859 | |
Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-48-6 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-48-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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